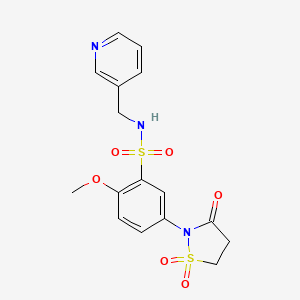

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-(pyridin-3-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-25-14-5-4-13(19-16(20)6-8-26(19,21)22)9-15(14)27(23,24)18-11-12-3-2-7-17-10-12/h2-5,7,9-10,18H,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZWGSCHUXFQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(a) 2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide

- Key Differences: Replaces the isothiazolidinone-dioxide ring with a pyrazole-amino-pyridine scaffold. Contains a chlorinated pyridine ring and a methoxybenzamide group instead of a sulfonamide.

- Implications : The pyrazole and chloro substituents may enhance lipophilicity and target selectivity for kinases or GPCRs, while the benzamide group could reduce metabolic stability compared to sulfonamides .

(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences: Incorporates a chromen-4-one and fluorophenyl group, likely improving π-π stacking interactions in hydrophobic enzyme pockets. Features a pyrazolo-pyrimidine core, which is structurally distinct from the isothiazolidinone ring.

- Implications: The fluorinated chromenone moiety may enhance binding affinity for tyrosine kinases (e.g., FAK1), as suggested by its association with FAK1_HUMAN in naming conventions .

(c) 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide (CAS 951935-89-0)

- Key Differences: Substitutes the pyridin-3-ylmethyl group with a 4-pyridinylethyl chain and introduces a methyl group on the isothiazolidinone ring. Retains the sulfonamide and methoxybenzene core.

Data Table: Comparative Structural and Physicochemical Properties

Research Findings and Implications

- Synthetic Routes : The target compound’s analogs are typically synthesized via Suzuki-Miyaura coupling (e.g., ) or nucleophilic substitution reactions, with yields varying based on steric and electronic effects of substituents .

- Biological Activity : Fluorinated derivatives (e.g., ) exhibit enhanced kinase inhibition, while pyridine/pyrazole-containing analogs () show divergent selectivity profiles depending on substitution patterns .

- Structural Optimization: The isothiazolidinone-dioxide ring in the target compound may confer improved oxidative stability compared to non-cyclic sulfonamides, though this requires experimental validation .

Q & A

Q. What are the key synthetic pathways for synthesizing 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how is purity ensured at each stage?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation, isothiazolidinone ring construction, and pyridinylmethyl group coupling. For example:

- Step 1 : Sulfonation of a benzene precursor using chlorosulfonic acid, followed by reaction with 3-aminomethylpyridine to form the sulfonamide core .

- Step 2 : Cyclization with thioamide reagents to generate the 3-oxoisothiazolidin-2-yl-1,1-dioxide moiety under controlled pH (8–9) and reflux conditions .

- Purity control : Intermediate and final products are monitored via HPLC (>98% purity) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from DMSO/water mixtures (2:1 ratio) is used for final purification .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C2, pyridinylmethyl linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ = 438.1 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfonamide and isothiazolidinone groups.

- Solubility : Use dimethylformamide (DMF) or DMSO for stock solutions to avoid hydrolysis in aqueous media .

- Light sensitivity : Protect from UV exposure due to the pyridine moiety’s photosensitivity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like sulfonamide bond formation. For example:

- Reaction path search : Identifies optimal activation energy (ΔG‡) for cyclization steps, reducing trial-and-error experimentation .

- Solvent selection : COSMO-RS simulations screen solvents for polarity and compatibility with intermediates .

- Data integration : Machine learning models trained on reaction databases prioritize conditions (e.g., 90°C, POCl₃ catalyst) for higher yields .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Dose-response normalization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity) to distinguish target-specific effects from off-target interactions .

- Meta-analysis : Pool data from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinity (Kd) consistency .

- Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) contributing to assay variability .

Q. How can the compound’s interactions with biological targets be mechanistically elucidated?

- Molecular docking : Predict binding poses with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- Mutagenesis studies : Replace key residues (e.g., His64 in carbonic anhydrase) to confirm hydrogen bonding with the isothiazolidinone group .

- Kinetic assays : Measure kcat/Km changes to assess competitive vs. non-competitive inhibition modes .

Q. What methodologies enable the study of metabolic pathways and degradation products?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include:

- Oxidation : Hydroxylation of the pyridinylmethyl group.

- Sulfonamide cleavage : Hydrolysis to benzenesulfonic acid derivatives .

- Stability profiling : Use accelerated stability chambers (40°C/75% RH) to identify degradation products (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.